4-(1H-1,2,3-triazol-1-yl)pyridin-3-amine
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Overview
Description
4-(1H-1,2,3-triazol-1-yl)pyridin-3-amine is a heterocyclic compound that features both a pyridine ring and a triazole ring
Mechanism of Action
Target of Action
The primary target of 4-(1H-1,2,3-triazol-1-yl)pyridin-3-amine is Heat shock protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .
Mode of Action
This compound interacts with its target, HSP90, by binding to it . This interaction is characterized by hydrogen bond and hydrophobic interactions . The binding of the compound to HSP90 inhibits its function, leading to the degradation of client proteins by the ubiquitin–proteasome pathway .
Biochemical Pathways
The inhibition of HSP90 affects the protein homeostasis in the cell . This disruption can lead to the degradation of client proteins, many of which are involved in tumorigenesis . These include PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors .
Result of Action
The result of the action of this compound is the inhibition of HSP90, leading to the degradation of client proteins . This can have a significant impact on the cell, particularly in the context of cancer, where the degradation of these proteins can inhibit tumor growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the overexpression of HSP90 under physiological stress could potentially affect the efficacy of the compound Additionally, the stability of the compound could be influenced by factors such as temperature and pH
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-triazol-1-yl)pyridin-3-amine typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its efficiency and high yield. The general procedure involves the reaction of 3-azidopyridine with an alkyne in the presence of a copper catalyst, such as copper(I) bromide, and a ligand like tris(benzyltriazolylmethyl)amine (TBTA) in a solvent like dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability of the CuAAC reaction makes it a viable option for large-scale synthesis. The use of continuous flow reactors can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-triazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
4-(1H-1,2,3-triazol-1-yl)pyridin-3-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-triazol-1-yl)benzamides: These compounds share the triazole ring but have a benzamide moiety instead of a pyridine ring.
1,2,3-Triazole derivatives: A broad class of compounds that include various functional groups attached to the triazole ring.
Uniqueness
4-(1H-1,2,3-triazol-1-yl)pyridin-3-amine is unique due to the combination of the pyridine and triazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and materials science .
Properties
IUPAC Name |
4-(triazol-1-yl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-5-9-2-1-7(6)12-4-3-10-11-12/h1-5H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHAULYRUGTLES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N2C=CN=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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